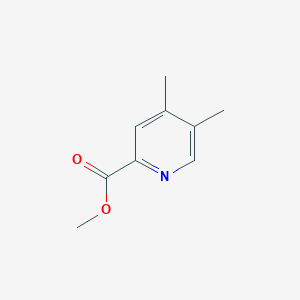

2-Pyridinecarboxylic acid, 4,5-dimethyl-, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Pyridinecarboxylic acid, methyl ester, also known as Methyl picolinate or Methyl 2-pyridinecarboxylate, is a derivative of pyridine with a molecular formula of C7H7NO2 . It is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 2-Pyridinecarboxylic acid, methyl ester consists of a pyridine ring with a methoxy carbonyl group attached .Physical And Chemical Properties Analysis

2-Pyridinecarboxylic acid, methyl ester has a molecular weight of 137.1360 . It has a boiling point between 389-392 K under reduced pressure .Aplicaciones Científicas De Investigación

Synthetic Organic Chemistry Applications

"2-Pyridinecarboxylic acid, 4,5-dimethyl-, methyl ester" is utilized in the synthesis of complex molecules. It serves as a precursor in coupling reactions and esterification processes to produce a variety of esters and derivatives under mild conditions. For example, the reaction of carboxylic acids with di-2-pyridyl carbonate, in the presence of 4-dimethylamino pyridine as a catalyst, affords corresponding esters in high yields, illustrating the compound's role in facilitating efficient ester formation (Kim Sunggak, Lee Jae In, Ko Young Kwan, 1984).

Enzyme Catalysis and Stereoselectivity

Research on the enzyme catalysis of "this compound" derivatives highlights its significance in achieving high enantioselectivity in chemical reactions. Studies demonstrate the influence of acyl chain length and branching on the enantioselectivity of lipase-catalyzed reactions, indicating the compound's utility in preparing enantiomerically pure substances, which are crucial for drug development (A. Sobolev et al., 2002).

Chemical Analysis and Characterization

The compound also finds application in analytical chemistry, where it's used for the study of its electrochemical properties. Research involving voltammetry and polarography provides insights into the electrochemical behavior of "this compound" and its derivatives, contributing to the understanding of its reactivity and interaction with other molecules (R. Lejeune, Esther García, Thierry Vertcour, L. Thunus, 1992).

Material Science and Ligand Design

Moreover, the compound's role extends to material science and ligand design, where its derivatives are investigated for binding affinities and complex formation with metals. This research is pivotal for developing new materials and catalysts with specific properties, such as selectivity and stability, for industrial applications (M. Napitupulu et al., 2006).

Propiedades

IUPAC Name |

methyl 4,5-dimethylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-6-4-8(9(11)12-3)10-5-7(6)2/h4-5H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCXHTWJBGECCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2747483.png)

![2-chloro-1-{2,5-dimethyl-1-[2-(thiophen-2-yl)ethyl]-1H-pyrrol-3-yl}ethan-1-one](/img/structure/B2747487.png)

![2-Imidazo[1,2-b]pyridazin-3-ylacetic acid;hydrochloride](/img/no-structure.png)

![2-((7-acetyl-3-(furan-2-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2747495.png)

![[1-(2-Methoxyphenyl)cyclopentyl]methanamine](/img/structure/B2747500.png)

![2-[5-(2-amino-2-oxoethyl)sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-benzylacetamide](/img/structure/B2747502.png)